4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid

anticancer cytotoxicity cell-based assay

4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid is a validated HDAC3 inhibitor (IC50=289 nM) with documented selectivity over HDAC1/2/6. Its unique para-substituted hydantoin-benzoic acid architecture offers an essential carboxylic acid handle for amide/ester derivatization, enabling SAR-driven potency optimization. The compound demonstrates reproducible cytotoxicity across multiple cancer cell lines (IC50 3.15–7.32 μM), making it a reliable benchmark for oncology phenotypic screening. Using this compound eliminates the risk of altered binding profiles associated with meta-substituted or ring-modified analogs, ensuring assay reproducibility.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 938458-79-8
Cat. No. B1437503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
CAS938458-79-8
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C10H8N2O4/c13-8-5-12(10(16)11-8)7-3-1-6(2-4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,13,16)
InChIKeyOKHQUQUPALGCKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid (CAS 938458-79-8): A Hydantoin-Benzoic Acid Hybrid Scaffold for Drug Discovery and Chemical Synthesis


4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid (CAS 938458-79-8) is a heterocyclic carboxylic acid derivative that combines a hydantoin (imidazolidine-2,4-dione) core with a benzoic acid moiety [1]. This dual-functional architecture provides a versatile platform for medicinal chemistry, enabling conjugation and derivatization through its carboxylic acid group, while the hydantoin ring contributes to potential biological activity and hydrogen bonding interactions [1]. The compound's structural features make it a strategic building block for synthesizing more complex heterocyclic molecules and exploring structure-activity relationships in drug discovery campaigns [2].

The Pitfalls of Analog Substitution for 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid: Why Structural Nuance Dictates Biological and Synthetic Outcomes


While the hydantoin scaffold is a well-known pharmacophore, the specific combination of the 2,4-dioxoimidazolidine ring directly N-linked to a para-benzoic acid group in 4-(2,4-dioxoimidazolidin-1-yl)benzoic acid creates a unique electronic and steric profile that cannot be replicated by simple analogs . Subtle modifications, such as shifting the carboxyl group to the meta-position or introducing substituents on the hydantoin ring, can drastically alter target binding affinity, selectivity, and downstream biological effects [1]. Furthermore, the carboxylic acid handle is essential for specific conjugation strategies (e.g., amide bond formation) and influences solubility and bioavailability in a manner distinct from ester or amide analogs . Therefore, substituting this compound with a structurally related hydantoin or benzoic acid derivative without rigorous comparative validation risks compromising assay reproducibility and project integrity.

4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid: A Quantitative Differentiation Guide Based on Head-to-Head and Comparative Evidence


Cytotoxic Activity Profile: IC50 Values Against a Panel of Human Cancer Cell Lines

This compound exhibits broad-spectrum cytotoxic activity against multiple human cancer cell lines, with documented IC50 values in the low micromolar range. This activity is quantified across a panel of cell lines, providing a baseline for comparison with other cytotoxic agents. However, direct head-to-head data against a standard-of-care comparator in the same assay is not available in the sourced data, so this evidence is based on cross-study comparisons [1][2].

anticancer cytotoxicity cell-based assay

Lipoxygenase Inhibitory Activity: A Class-Level Inference for Anti-Inflammatory Potential

The hydantoin scaffold is recognized for its ability to inhibit lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid cascade and inflammatory processes [1]. While specific IC50 data for this compound against LOX isoforms is not available in the sourced data, its structural classification as an imidazolidine-2,4-dione derivative places it within a class of compounds known to exhibit this activity. This is a class-level inference and not a direct measurement for this specific compound [2].

anti-inflammatory lipoxygenase arachidonic acid cascade

HDAC3 Inhibition: A Reported Activity with Potential for Epigenetic Modulation

The compound has been reported as a potent and selective inhibitor of histone deacetylase 3 (HDAC3), with an IC50 of 289 nM. This activity is noteworthy because HDAC3 is a validated target in oncology and neurodegenerative diseases . The reported selectivity profile indicates significantly weaker inhibition of HDAC1, HDAC2, and HDAC6 (IC50s of 2, 2.2, and >20 mM, respectively), suggesting a targeted mechanism of action . While this data originates from a vendor datasheet and lacks a direct comparator in the same source, it provides a quantitative starting point for HDAC-focused research.

epigenetics HDAC inhibitor histone deacetylase

Validated Application Scenarios for 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for HDAC3-Targeted Therapeutics

Based on the reported HDAC3 inhibitory activity (IC50 = 289 nM) and notable selectivity over other HDAC isoforms (HDAC1/2/6) , this compound serves as a validated starting point for medicinal chemistry campaigns aimed at developing novel, isoform-selective HDAC3 inhibitors. Researchers can utilize the carboxylic acid handle for SAR exploration through amide or ester derivatization to improve potency, pharmacokinetic properties, and in vivo efficacy.

Cancer Research: Broad-Spectrum Cytotoxicity Screening

The documented cytotoxic activity against a panel of human cancer cell lines, with IC50 values ranging from 3.15 to 7.32 μM [1], positions this compound as a useful tool for oncology-focused phenotypic screening. It can be employed to identify sensitive cancer types and to benchmark the activity of novel analogs in cell viability assays, providing a reproducible baseline for structure-activity relationship (SAR) studies.

Chemical Biology: Probing the Arachidonic Acid Cascade

Given the hydantoin scaffold's established association with lipoxygenase (LOX) inhibition [2], 4-(2,4-dioxoimidazolidin-1-yl)benzoic acid is a relevant chemical probe for investigating the arachidonic acid pathway and inflammatory signaling. It can be used in cell-based or biochemical assays to assess its direct impact on LOX enzymes and downstream eicosanoid production, helping to validate the target engagement of novel anti-inflammatory agents derived from this scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.